4-Chloro-2-iodopyridine

Vue d'ensemble

Description

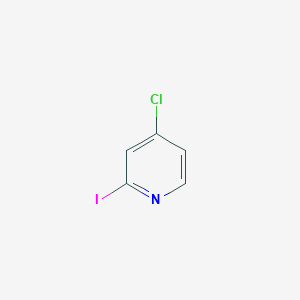

4-Chloro-2-iodopyridine is a halogenated pyridine derivative with the molecular formula C5H3ClIN. This compound is characterized by the presence of both chlorine and iodine atoms attached to the pyridine ring, specifically at the 4 and 2 positions, respectively. It is a valuable intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.

Applications De Recherche Scientifique

Pharmaceutical Applications

4-Chloro-2-iodopyridine is a significant building block in the synthesis of various pharmaceuticals, particularly those targeting complex diseases such as cancer and inflammation.

Key Uses:

- Synthesis of Kinase Inhibitors: The compound is employed in the development of kinase inhibitors, which are vital in cancer therapy due to their role in regulating cell proliferation and survival .

- Antimicrobial Agents: Research has indicated that derivatives of this compound exhibit antimicrobial properties, making them potential candidates for treating infections.

Case Study:

A study investigated the use of this compound in synthesizing a novel class of anticancer agents. The resulting compounds demonstrated significant cytotoxicity against various cancer cell lines, highlighting their potential as therapeutic agents .

Agrochemical Development

In agrochemistry, this compound plays a critical role in formulating effective pesticides and herbicides. Its reactivity allows for the design of compounds that selectively target pests while minimizing environmental impact.

Key Uses:

- Herbicide Formulation: The compound's structure facilitates the development of herbicides that disrupt specific biochemical pathways in plants and pests .

Case Study:

Research on agrochemical formulations using this compound showed enhanced efficacy in controlling weed growth compared to traditional herbicides, indicating its potential for sustainable agriculture practices .

Material Science

The compound is also utilized in material science for creating advanced materials with improved properties.

Key Uses:

- Polymer Synthesis: this compound is incorporated into polymers to enhance durability and resistance to environmental factors .

Case Study:

A recent study demonstrated that polymers synthesized with this compound exhibited superior mechanical properties and thermal stability compared to those made with conventional monomers, showcasing the compound's utility in developing high-performance materials .

Data Table: Summary of Applications

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Pharmaceuticals | Kinase inhibitors, antimicrobial agents | Significant cytotoxicity against cancer cell lines |

| Agrochemicals | Herbicide formulation | Enhanced efficacy in weed control |

| Material Science | Polymer synthesis | Improved mechanical properties and thermal stability |

Mécanisme D'action

Target of Action

4-Chloro-2-iodopyridine is a versatile compound used in organic synthesis It’s known that halogenated pyridines, like this compound, often interact with various biological targets due to their reactivity .

Mode of Action

It’s known that halogenated pyridines can participate in various chemical reactions due to the presence of reactive halogen atoms . These reactions can lead to transformations and interactions with different targets.

Biochemical Pathways

Halogenated pyridines are often involved in various chemical reactions, potentially affecting multiple biochemical pathways .

Pharmacokinetics

Factors such as solubility, molecular weight (23944 g/mol) , and the presence of halogen atoms can influence its bioavailability .

Result of Action

Its use in organic synthesis suggests that it can lead to the formation of various organic compounds .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is sensitive to light and should be stored in a dark place at room temperature . Its solubility in chloroform and ethyl acetate also suggests that its action can be influenced by the solvent environment.

Analyse Biochimique

Biochemical Properties

It is known that halogenated pyridines, such as 4-Chloro-2-iodopyridine, can interact with various enzymes and proteins The nature of these interactions is largely dependent on the specific biochemical context and the other molecules involved

Molecular Mechanism

It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-iodopyridine typically involves the halogenation of pyridine derivatives. One common method is the iodination of 2-chloropyridine using iodine and a suitable oxidizing agent. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane and may require the presence of a catalyst like copper(I) iodide to facilitate the halogen exchange reaction .

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a multi-step process involving the chlorination of pyridine followed by iodination. The process may involve the use of chlorinating agents such as phosphorus oxychloride and iodinating agents like iodine monochloride. The reaction conditions are optimized to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Chloro-2-iodopyridine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings to form carbon-carbon bonds.

Reduction Reactions: The compound can be reduced to form 2-chloro-4-pyridylamine under suitable conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Cross-Coupling: Palladium catalysts and bases such as potassium carbonate in solvents like tetrahydrofuran or dimethylformamide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products:

- Substituted pyridines with various functional groups.

- Biaryl compounds through coupling reactions.

- Aminopyridines through reduction reactions .

Comparaison Avec Des Composés Similaires

2-Iodopyridine: Similar in structure but lacks the chlorine atom, making it less versatile in certain reactions.

3-Iodopyridine: Iodine is positioned at the 3 position, leading to different reactivity and applications.

4-Iodopyridine: Lacks the chlorine atom, which affects its chemical behavior and utility.

Uniqueness: 4-Chloro-2-iodopyridine is unique due to the presence of both chlorine and iodine atoms, which provide a balance of reactivity and stability. This dual halogenation allows for a broader range of chemical transformations and applications compared to its mono-halogenated counterparts .

Activité Biologique

4-Chloro-2-iodopyridine is a compound of significant interest in medicinal chemistry and biochemistry due to its diverse biological activities and applications. This article explores its biological activity, synthesis, and potential therapeutic applications, supported by research findings and data tables.

Chemical Structure and Properties

This compound is a halogenated pyridine derivative characterized by the presence of chlorine and iodine substituents at the 4 and 2 positions, respectively. This unique substitution pattern enhances its reactivity and potential as a pharmaceutical intermediate.

1. Anticancer Properties

Research indicates that this compound serves as a valuable scaffold in the development of anticancer agents. It has been utilized in the synthesis of compounds that inhibit B-cell lymphoma 6 (BCL6), a transcriptional repressor implicated in diffuse large B-cell lymphoma (DLBCL) .

Table 1: Inhibition Data for BCL6

| Compound ID | IC50 (nM) | Remarks |

|---|---|---|

| CCT372064 | 4.8 | Initial lead compound |

| CCT373566 | 0.7 | Optimized for in vivo studies |

The optimization of these compounds demonstrated improved potency and selectivity, highlighting the potential of this compound derivatives in cancer therapy.

2. Enzyme Inhibition

This compound has shown efficacy as an enzyme inhibitor. It acts as a selective covalent modifier for proteins, particularly through interactions with cysteine residues . This property allows it to serve as a chemical probe in biochemical studies, facilitating the exploration of enzyme mechanisms and pathways.

Table 2: Reactivity Comparison with Standard Modifiers

| Modifier | Reactivity with Thiols (Rate Constant) |

|---|---|

| Acrylamide | Reference |

| 4-Chloropyridine | Comparable (~1.3-fold higher) |

| N-Methylated | ~4500-fold enhancement |

This data underscores the compound's utility in selective protein modification, which is crucial for drug development.

1. Synthesis of Pharmaceuticals

The compound is frequently employed as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting cancer and inflammation . Its ability to undergo nucleophilic aromatic substitutions makes it a versatile building block for complex organic molecules.

2. Agrochemical Development

In addition to its pharmaceutical applications, this compound is also significant in agrochemical formulations, contributing to the development of effective pesticides and herbicides .

Case Study: Development of BCL6 Inhibitors

In a study focused on optimizing inhibitors for BCL6, researchers modified the pyridine scaffold to enhance bioavailability and potency. The resulting compounds demonstrated significant antiproliferative activity against DLBCL cell lines, validating the therapeutic potential of derivatives based on this compound .

Propriétés

IUPAC Name |

4-chloro-2-iodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClIN/c6-4-1-2-8-5(7)3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGGYBMCVKQXJBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20463774 | |

| Record name | 4-Chloro-2-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20463774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22918-03-2 | |

| Record name | 4-Chloro-2-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20463774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.